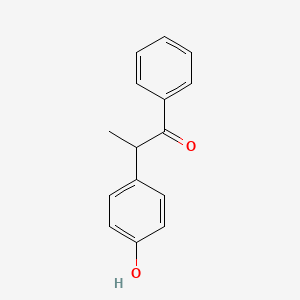

2-(4-Hydroxyphenyl)-1-phenylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-11,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAQAINICPCLQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Hydroxyphenyl 1 Phenylpropan 1 One

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one often rely on well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-Step Approaches via Condensation and Reduction Reactions

A common strategy involves a two-step sequence: the formation of an α,β-unsaturated ketone followed by its selective reduction.

The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, serves as a pivotal initial step. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing the precursor for this compound, this typically involves the reaction of 4-hydroxyacetophenone with benzaldehyde. The reaction proceeds through the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone readily furnishes the corresponding α,β-unsaturated ketone, in this case, a chalcone (B49325) derivative. magritek.com The use of a base, such as sodium hydroxide (B78521), is common to facilitate the deprotonation of the ketone. wikipedia.orgmagritek.com

Following the formation of the α,β-unsaturated ketone, the subsequent step is the selective reduction of the carbon-carbon double bond, while leaving the carbonyl group intact. Various methods are available for this transformation. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a classic and effective method for reducing the alkene moiety of an unsaturated ketone. youtube.com

Other selective reduction techniques include the use of transfer hydrogenation with reagents like 2-propanol in the presence of an iridium catalyst. organic-chemistry.org Additionally, enzymatic reductions using ketoreductases have emerged as a powerful tool for the selective reduction of either the carbonyl group or the carbon-carbon double bond in α,β-unsaturated carbonyls. chemrxiv.orgchemrxiv.org These enzymatic methods can offer high selectivity under mild reaction conditions. chemrxiv.orgchemrxiv.org

Friedel-Crafts Acylation and Related Pathways

Friedel-Crafts acylation presents an alternative and direct route for the synthesis of aryl ketones. organic-chemistry.orgchemistrysteps.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org For the synthesis of this compound, a potential pathway could involve the Friedel-Crafts acylation of phenol (B47542) with 2-phenylpropanoyl chloride. However, the presence of the hydroxyl group on the phenol ring can complicate the reaction due to its interaction with the Lewis acid catalyst. Protection of the hydroxyl group may be necessary prior to acylation.

A variation of this approach involves the reaction of anisol (methoxybenzene) with propionyl chloride in the presence of aluminum chloride, which directs the acylation primarily to the 4-position due to the activating and ortho-, para-directing nature of the methoxy (B1213986) group. youtube.com Subsequent demethylation of the resulting 4-methoxypropiophenone would yield the desired 4-hydroxypropiophenone core structure.

Baker-Venkataraman Rearrangement Analogues in Propan-1-one Synthesis

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones from 2-acetoxyacetophenones. wikipedia.orguclan.ac.uk The reaction proceeds via an intramolecular acyl transfer mediated by a base. wikipedia.org While the direct application to this compound is not straightforward, the principles of this rearrangement can be adapted. For instance, a related compound, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, serves as a key intermediate in the synthesis of various chromone (B188151) derivatives. tandfonline.com This intermediate is often synthesized through a Baker-Venkataraman-like process. Although not a direct synthesis of the target molecule, this methodology highlights the utility of rearrangement reactions in constructing related propan-1-one frameworks.

Advanced and Stereoselective Synthesis

Modern synthetic efforts have focused on developing more efficient and stereoselective methods for the preparation of chiral compounds. Given that this compound possesses a chiral center at the C2 position, enantioselective synthesis is a significant area of research.

Enzymatic reductions of prochiral ketones are a prominent strategy for achieving high enantioselectivity. The use of perakine (B201161) reductase, for example, has been shown to effectively reduce α,β-unsaturated ketones and aryl ketones to their corresponding chiral alcohols with excellent enantioselectivity. nih.gov Such enzymatic systems could potentially be applied to a suitable precursor to generate a specific enantiomer of this compound.

Another advanced approach involves the use of chiral catalysts in hydrogenation or other reduction reactions. These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.

Asymmetric Synthesis Approaches for Chiral Centers

The creation of specific stereoisomers (enantiomers) of chiral molecules is crucial in pharmaceutical and chemical development. This is achieved through asymmetric synthesis, which preferentially produces one enantiomer over another. For the class of compounds known as α-aryl ketones, to which this compound belongs, several advanced catalytic methods have been developed. These include rhodium-catalyzed asymmetric arylation and palladium-catalyzed reactions that can yield products with high enantiomeric purity. thieme-connect.comacs.org These methods are designed to control the three-dimensional structure at the chiral center.

However, a detailed search of the available scientific literature did not yield specific examples or established protocols for the asymmetric synthesis of this compound. While general strategies for related chiral ketones are known, their direct application to this specific compound, including reaction conditions and resulting stereoselectivity, is not documented. thieme-connect.comrsc.orgacs.org

Enzymatic and Biocatalytic Transformations in Production

Biocatalysis utilizes enzymes or whole microbial cells as catalysts to perform chemical reactions with high selectivity and under mild conditions. nih.gov For the production of chiral compounds, enzymatic methods are a powerful tool. Common strategies include the reduction of prochiral ketones to form chiral alcohols and the use of hydrolases or lyases to produce enantiomerically pure α-hydroxy ketones. nih.govacs.org Transaminases have also been effectively used for the synthesis of chiral amines from ketone starting materials. researchgate.net

Despite the broad applicability of biocatalysis, no specific enzymatic or biocatalytic transformations for the production of this compound have been reported in the reviewed literature. Research on biocatalytic methods for closely related structures exists, but direct application or data concerning the synthesis of the target compound is not available. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. wjpmr.comdergipark.org.trresearchgate.net Key principles include the use of alternative energy sources like microwaves, performing reactions without harmful solvents (solvent-free synthesis), and employing electrochemical methods. researchgate.net

Electrochemical Synthesis Techniques and Mechanistic Insights

Electrochemical synthesis uses electricity to drive chemical reactions, offering a green alternative to conventional reagents for oxidation and reduction. rsc.org This technique has been applied to the synthesis of various complex molecules, with studies often including detailed mechanistic investigations using methods like cyclic voltammetry. researchgate.netnih.gov A search for the application of these techniques to the target compound revealed no specific methods for the electrochemical synthesis of this compound. While electrochemical approaches for related phenolic or ketone-containing structures have been described, their applicability and mechanisms for the target compound have not been documented. nih.govresearchgate.net

Industrial and Scalable Production Considerations

The transition of a synthetic route from a laboratory setting to industrial-scale production involves considerations such as cost, safety, efficiency, and environmental impact. For related compounds like propiophenone, commercial production methods include Friedel–Crafts reactions and vapor-phase ketonization processes. google.comgoogle.comwikipedia.org These established industrial processes provide a framework for how similar ketones can be manufactured on a large scale.

However, there is no specific information available in the reviewed literature regarding the industrial or scalable production of this compound. Considerations for its large-scale synthesis, including preferred routes, catalyst selection, and process optimization, are not documented.

Chemical Reactivity and Mechanistic Investigations of 2 4 Hydroxyphenyl 1 Phenylpropan 1 One

Fundamental Reaction Pathways

The fundamental reactivity of 2-(4-hydroxyphenyl)-1-phenylpropan-1-one encompasses oxidation, reduction, and substitution reactions centered on its functional groups and aromatic systems.

While specific oxidation studies on this compound are not extensively detailed in the provided literature, the phenolic hydroxyl group is a primary site for oxidation. Mild oxidation can lead to the formation of phenoxyl radicals, which can then dimerize or react with other species. Stronger oxidizing agents could potentially cleave the aromatic ring or oxidize the secondary carbon, though such reactions are less controlled. The ketone moiety is generally resistant to oxidation, except under harsh conditions that might involve C-C bond cleavage.

A potential, synthetically relevant oxidation pathway involves the hydroxylation of the β-C-H bonds of the ketone. nih.gov This type of reaction, often catalyzed by transition metal complexes, could introduce a hydroxyl group at the methyl position, yielding a diol product. nih.gov

Table 1: Potential Oxidation Reactions and Products

| Reaction Type | Reagent/Condition | Primary Site of Reaction | Potential Product(s) |

|---|---|---|---|

| Phenol (B47542) Oxidation | Mild Oxidant (e.g., K₃[Fe(CN)₆]) | Phenolic -OH | Phenoxyl radical, Dimeric products |

The carbonyl group of the ketone is readily susceptible to reduction by various reducing agents. The hydroxyl group of the phenol is generally unreactive towards typical reduction conditions unless subjected to more forcing methods for deoxygenation.

The reduction of the ketone functionality can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the ketone into a secondary alcohol, yielding 2-(4-hydroxyphenyl)-1-phenylpropan-1-ol. Due to the creation of a new stereocenter, this reduction can produce a mixture of diastereomers. The field of carbonyl reduction is extensive, with enzymes like carbonyl reductases known to reduce α,β-unsaturated aldehydes, demonstrating the biological relevance of this transformation. nih.gov While not directly applicable to the saturated ketone in this molecule, it highlights the broad utility of carbonyl reduction. nih.gov

Table 2: Reduction Reactions of this compound

| Functional Group | Reagent | Product | Notes |

|---|---|---|---|

| Ketone (Carbonyl) | NaBH₄ or LiAlH₄ | 2-(4-Hydroxyphenyl)-1-phenylpropan-1-ol | Creates a new stereocenter, leading to diastereomers. |

The molecule possesses two distinct phenyl rings with different reactivities towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The 4-hydroxyphenyl ring is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. The hydroxyl group is an ortho, para-director. Since the para position is already substituted, electrophiles will primarily add to the positions ortho to the hydroxyl group (C3 and C5). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Conversely, the phenyl ring of the benzoyl group is deactivated by the electron-withdrawing ketone group, which is a meta-director. Therefore, electrophilic substitution on this ring would be slower and would occur at the meta positions.

Nucleophilic Aromatic Substitution (SNAr): Typical SNAr reactions require an aromatic ring to be electron-poor and possess a good leaving group. wikipedia.orgmasterorganicchemistry.com This is generally achieved by having strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group. libretexts.org Neither phenyl ring in this compound is suitably activated for a standard SNAr mechanism. wikipedia.orgmasterorganicchemistry.comlibretexts.org The hydroxyl group is a poor leaving group, and there are no strong deactivating groups on the phenolic ring. While strategies exist to activate phenols for SNAr by converting the hydroxyl into a better leaving group or through radical-mediated pathways, these are specialized cases. osti.gov

Derivatization and Functional Group Interconversions

The hydroxyl and ketone groups are prime targets for derivatization to modify the molecule's properties.

The phenolic hydroxyl group can be readily converted into an ester or an ether.

Esterification: Esterification can be achieved by reacting the compound with a carboxylic acid (or its more reactive acyl chloride or anhydride (B1165640) derivative) under appropriate conditions. nih.gov For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding phenyl ester. nih.gov A variety of methods, including those using solid-acid catalysts or benzyne-mediated processes, have been developed for ester synthesis. organic-chemistry.org

Etherification (Williamson Ether Synthesis): Etherification is commonly performed via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Table 3: Derivatization of the Hydroxyl Group

| Reaction | Reagents | Functional Group Formed |

|---|---|---|

| Esterification | Acyl Chloride, Pyridine | Ester |

The ketone moiety offers several avenues for functionalization. Beyond reduction, the α- and β-carbons present opportunities for C-C bond formation and other modifications.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds. nih.gov Specifically, palladium-catalyzed reactions can achieve β-C-H arylation of ketones. nih.gov In the case of this compound, this could theoretically enable the introduction of an aryl group onto the methyl group (the β-carbon), although the presence of the α-phenyl group might influence the reaction's feasibility and selectivity. nih.gov Such methods often require specific ligands and conditions to facilitate the C-H activation step. nih.gov Another strategy involves the deacylative transformation of ketones, where the acyl group is removed and replaced, though this is a more complex, reconstructive approach. nsf.gov

Table 4: Potential Ketone Functionalization Reactions

| Reaction Type | Reagents/Catalyst | Site of Functionalization | Potential Outcome |

|---|---|---|---|

| β-C-H Arylation | Pd(II) Catalyst, Aryl Halide | β-methyl group | Introduction of a new aryl group at the C3 position. nih.gov |

| α-Halogenation | NBS or Br₂, Acid/Base catalyst | α-carbon | Introduction of a halogen atom alpha to the ketone. |

Formation of Nitrogen-Containing Derivatives (e.g., Mannich Bases, Oximes)

The presence of a ketone functional group and an acidic alpha-hydrogen makes this compound a suitable substrate for synthesizing various nitrogen-containing derivatives. Key examples include Mannich bases and oximes, which are formed through reactions involving the carbonyl group and the adjacent carbon.

Mannich Bases: The Mannich reaction is a three-component condensation that involves a carbonyl compound with an active hydrogen, formaldehyde, and a primary or secondary amine. nih.govnih.gov This aminoalkylation reaction is a fundamental method for introducing an aminomethyl group into a molecule. nih.govnih.gov For this compound, the reaction proceeds by first forming an iminium ion from the amine and formaldehyde. youtube.comyoutube.com Subsequently, the enol form of the ketone acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a new carbon-carbon bond. youtube.comyoutube.com This results in the formation of a β-aminoketone, commonly referred to as a Mannich base. nih.gov The reaction is widely used in medicinal chemistry to enhance the biological activity and hydrophilicity of compounds. nih.gov

Oximes: Oximes are formed by the condensation reaction of a ketone with hydroxylamine (B1172632). wikipedia.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of this compound. youtube.com A tetrahedral intermediate is formed, which then undergoes dehydration to yield the oxime, characterized by a C=N-OH functional group. wikipedia.orgyoutube.com The formation of oximes is a well-established method for the identification and purification of ketones and aldehydes, as they are often crystalline solids with distinct melting points. wikipedia.org Due to the C=N double bond, the resulting oximes can exist as E/Z stereoisomers. wikipedia.org

Table 1: Synthesis of Nitrogen-Containing Derivatives

| Derivative Type | Core Reagents | Key Mechanistic Steps | Resulting Functional Group |

|---|---|---|---|

| Mannich Base | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 1. Formation of Iminium Ion 2. Enolization of Ketone 3. Nucleophilic attack of Enol on Iminium Ion | β-Aminoketone |

| Oxime | Hydroxylamine (NH₂OH) | 1. Nucleophilic attack of Hydroxylamine on Carbonyl 2. Formation of Tetrahedral Intermediate 3. Dehydration | C=N-OH |

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Kinetic studies and the characterization of reaction intermediates provide deep insights into its transformation processes.

Kinetic and Mechanistic Studies of Transformation Pathways

Kinetic and mechanistic investigations of compounds structurally related to this compound, such as deoxybenzoin (B349326), have shed light on their reactivity. acs.org The transformation pathways are highly dependent on the reaction conditions.

For example, in base-catalyzed reactions, the rate-determining step is often the deprotonation of the α-carbon to form an enolate intermediate. wikipedia.orgmasterorganicchemistry.com The kinetics of such reactions can be influenced by the strength of the base, the solvent, and the temperature.

In acid-catalyzed reactions, such as enolization, the initial step involves the protonation of the carbonyl oxygen. The rate of these reactions is dependent on the acid concentration and the stability of the resulting intermediates.

Photochemical reactions of aromatic ketones like deoxybenzoin have also been studied, revealing pathways that proceed through excited state intermediates. acs.org The efficiency and outcome of these photoreactions are dependent on factors like the wavelength of light and the presence of quenching agents.

The Benzoin condensation, a reaction that couples two aldehydes to form an α-hydroxyketone, provides a relevant mechanistic model. organic-chemistry.orgyoutube.comyoutube.com While not a direct transformation of this compound, the principles of nucleophilic attack and stabilization of intermediates are analogous. Studies on such reactions often reveal complex kinetics, sometimes exhibiting third-order rate laws. youtube.com

Role of Intermediates in Reaction Progress and Product Selectivity

Intermediates are transient species that are formed during a chemical reaction and subsequently react to form the final products. youtube.com The nature and stability of these intermediates are paramount in dictating the progress and selectivity of reactions involving this compound.

Enolates: In many reactions, the key intermediate is the enolate, formed by the deprotonation of the carbon alpha to the carbonyl group. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles with charge delocalized over the oxygen and alpha-carbon atoms. wikipedia.org Product selectivity (C-alkylation vs. O-alkylation) is a classic issue in enolate chemistry and is influenced by factors such as the counterion, solvent, and electrophile. wikipedia.org The enolate is a crucial intermediate in reactions like the Mannich reaction and aldol-type condensations. wikipedia.orglibretexts.org The geometry of the enolate can also influence the stereochemical outcome of the reaction. libretexts.org

Other Intermediates: In acid-catalyzed processes, carbocation intermediates can be formed. Their stability, which is influenced by the electronic effects of the substituents, will govern potential rearrangement pathways. In the context of the Mannich reaction, the electrophilic iminium ion is a critical intermediate that reacts with the enol or enolate of the ketone. youtube.com

Table 2: Key Intermediates and Their Roles

| Reaction Type | Primary Intermediate | Role of Intermediate | Factors Influencing Selectivity |

|---|---|---|---|

| Base-Catalyzed Reactions (e.g., Mannich) | Enolate Anion | Acts as a carbon-based nucleophile. wikipedia.orgmasterorganicchemistry.com | Solvent, temperature, counterion, nature of electrophile. wikipedia.org |

| Mannich Reaction | Iminium Ion | Acts as the electrophile, attacked by the enolate. youtube.com | Structure of the amine and aldehyde used. |

| Acid-Catalyzed Enolization | Protonated Carbonyl | Facilitates the formation of the enol. | Acid strength and concentration. |

| Photochemical Reactions | Excited States (e.g., Triplet State) | Undergoes bond cleavage or hydrogen abstraction. acs.org | Wavelength of light, presence of quenchers. |

Advanced Spectroscopic and Structural Characterization of 2 4 Hydroxyphenyl 1 Phenylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

High-Resolution NMR for Precise Structural Assignments

High-resolution NMR spectroscopy is instrumental in assigning the specific protons and carbons within the molecular structure of 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the signals corresponding to the protons of this compound would appear at distinct chemical shifts, influenced by their local electronic environments. For instance, the aromatic protons of the phenyl and hydroxyphenyl groups would resonate in the downfield region, typically between 6.5 and 8.0 ppm. The protons of the propyl chain would appear more upfield. The methine proton (CH) adjacent to the carbonyl group and the phenyl ring would likely be observed as a multiplet, while the methylene (B1212753) protons (CH₂) would also exhibit complex splitting patterns due to coupling with adjacent protons. The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is characteristically found in the highly deshielded region of the spectrum, often above 190 ppm. The aromatic carbons would produce a series of signals in the 115-160 ppm range. The carbons of the propyl chain would resonate at higher field strengths. The specific chemical shifts are crucial for confirming the connectivity of the atoms within the molecule. hmdb.caorganicchemistrydata.orgchemicalbook.comresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Phenyl) | 7.20 - 8.00 | Multiplet |

| Aromatic (Hydroxyphenyl) | 6.70 - 7.10 | Multiplet |

| Methine (CH) | ~4.50 - 5.00 | Multiplet |

| Methylene (CH₂) | ~3.00 - 3.50 | Multiplet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | >195 |

| Aromatic (C-OH) | ~155-160 |

| Aromatic (Phenyl & Hydroxyphenyl) | ~115-140 |

| Methine (CH) | ~45-55 |

| Methylene (CH₂) | ~30-40 |

Real-time In-situ NMR for Reaction Monitoring and Kinetic Analysis

Real-time in-situ NMR spectroscopy is a valuable tool for studying the kinetics and mechanism of chemical reactions. By acquiring NMR spectra at regular intervals during a reaction, it is possible to monitor the consumption of reactants and the formation of products, including this compound. lew.ro This technique allows for the determination of reaction rates and the identification of any transient intermediates. For example, in a synthesis of this compound, one could track the disappearance of the starting materials' characteristic signals and the concurrent appearance and increase in intensity of the signals corresponding to the product. This data can be used to construct concentration versus time profiles, from which kinetic parameters such as the rate constant can be derived. researchgate.net

Advanced NMR Techniques for Stereochemical and Conformational Analysis

The stereochemistry and preferred conformation of this compound can be investigated using advanced NMR techniques. Since the molecule contains a chiral center at the second carbon of the propane (B168953) chain, it can exist as two enantiomers. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the three-dimensional arrangement of the molecule. nih.gov By analyzing the NOE correlations, it is possible to deduce the relative stereochemistry of substituents and the preferred rotational conformations around single bonds. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) NMR method, can be used in conjunction with experimental data to help assign the absolute configuration of chiral centers. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. mdpi.com

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the arrangement of atoms within the crystal lattice. This analysis yields precise bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecule's solid-state conformation. springernature.combohrium.commdpi.com The data obtained can also confirm the relative stereochemistry of the chiral center.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure analysis also reveals how the molecules of this compound are arranged in the solid state, which is governed by intermolecular forces.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group makes hydrogen bonding a significant intermolecular interaction. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the carbonyl group and the hydroxyl group can act as hydrogen bond acceptors. These interactions can lead to the formation of chains, dimers, or more complex three-dimensional networks within the crystal lattice, significantly influencing the crystal's physical properties. ijcm.ir

Polymorphism and Crystallographic Variability Studies

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These variations can significantly impact the physical properties of a compound, such as its melting point, solubility, and stability.

A review of the available scientific literature did not yield specific studies on the polymorphism or single-crystal X-ray diffraction data for this compound. Such studies are crucial for understanding the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While crystallographic data exists for isomers such as E-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)-2-propen-1-one, this information is not directly applicable to the title compound due to structural differences. researchgate.net The investigation of potential polymorphs for this compound remains a subject for future research, which would be essential for controlling its physicochemical properties in any application.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group has characteristic vibrational modes that correspond to specific energy absorptions or scattering events.

Elucidation of Functional Groups and Characteristic Bond Vibrations

The key expected vibrations are:

O-H Stretch: A broad and strong band is anticipated in the infrared spectrum, typically in the range of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

C-H (Aromatic) Stretch: These vibrations are expected to appear as a series of weaker bands above 3000 cm⁻¹.

C-H (Aliphatic) Stretch: Vibrations for the methyl and methine groups should be observed in the 2980-2870 cm⁻¹ region.

C=O (Ketone) Stretch: A strong, sharp absorption band is characteristic of the carbonyl group. For an aromatic ketone, this is typically found in the 1685-1665 cm⁻¹ region. researchgate.net Conjugation to the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.

C=C (Aromatic) Stretch: The phenyl rings will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

O-H Bend: The in-plane bending of the hydroxyl group is expected around 1410-1310 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration typically gives rise to a strong band in the IR spectrum around 1260-1180 cm⁻¹. researchgate.net

Interactive Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2980 - 2870 | Medium |

| Ketone C=O | Stretch | 1685 - 1665 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Phenolic C-O | Stretch | 1260 - 1180 | Strong |

Correlation with Computational Data for Spectral Interpretation

To achieve a precise assignment of vibrational modes, experimental spectra are often correlated with theoretical calculations. Methods like Density Functional Theory (DFT) are used to compute the optimized molecular geometry and theoretical vibrational frequencies. researchgate.netnih.gov

For a molecule like this compound, a computational study would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Calculating the vibrational frequencies and intensities for the optimized structure.

Scaling: Theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, allowing for a better match with experimental data. researchgate.net

Potential Energy Distribution (PED) Analysis: This analysis helps to determine the contribution of different internal coordinates (like stretching or bending of specific bonds) to each normal mode of vibration, leading to an unambiguous assignment of the spectral bands. nih.gov

Studies on structurally related compounds, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one and various chalcones, have demonstrated that DFT calculations (e.g., using the B3LYP functional) provide excellent agreement between experimental and simulated spectra, confirming the utility of this approach. researchgate.netmdpi.comtandfonline.com

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is commonly used, which bombards the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint.

The molecular weight of this compound (C₁₅H₁₄O₂) is approximately 226.27 g/mol . The molecular ion peak (M⁺˙) would therefore be expected at m/z 226. The fragmentation of this molecule is predicted to be dominated by cleavages adjacent to the carbonyl group (α-cleavage), a common pathway for ketones. libretexts.orgchemguide.co.uk

Predicted major fragmentation pathways include:

α-Cleavage (loss of the phenyl group): This would result in the formation of a [M-C₆H₅]⁺ fragment (m/z 149) and a phenyl radical.

α-Cleavage (loss of the 4-hydroxyphenyl-ethyl group): This cleavage is highly favorable as it leads to the formation of the very stable benzoyl cation [C₆H₅CO]⁺ at m/z 105 . This is often the base peak in the spectra of similar aromatic ketones. chemguide.co.uk

Fragmentation of the Hydroxyphenyl Side: Cleavage can also lead to a 4-hydroxyphenyl cation [HOC₆H₄]⁺ at m/z 93 or a benzyl-type cation [CH₃-CH-C₆H₄OH]⁺ at m/z 121 .

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 226 | Molecular Ion (M⁺˙) | [C₁₅H₁₄O₂]⁺˙ | Parent ion |

| 121 | 1-(4-hydroxyphenyl)ethyl cation | [C₈H₉O]⁺ | Cleavage of the C-CO bond |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage, often the base peak |

| 93 | 4-hydroxyphenyl cation | [C₆H₅O]⁺ | |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption pattern is characteristic of the chromophores present in the molecule.

The structure of this compound contains two primary chromophores: the phenyl rings and the carbonyl (C=O) group. The interaction between these groups dictates the electronic transitions.

The expected electronic transitions are:

π → π* Transitions: These are high-energy transitions associated with the conjugated π-electron systems of the two aromatic rings and the carbonyl group. They typically result in strong absorption bands. uzh.ch For simple aromatic ketones, these transitions are often observed in the 240-280 nm range.

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths, typically >300 nm) and are significantly weaker in intensity compared to π → π* transitions. shu.ac.uk

The position and intensity of these absorption bands can be influenced by the solvent polarity. For instance, n → π* transitions often exhibit a "blue shift" (shift to shorter wavelengths) in more polar solvents. shu.ac.uk The extent of conjugation is a primary factor determining the absorption wavelength; more extensive conjugation typically leads to a "red shift" (shift to longer wavelengths). utoronto.ca

Interactive Table: Expected Electronic Transitions

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl ring, C=O | ~240 - 280 | High (ε > 10,000) |

| n → π* | C=O group | ~300 - 330 | Low (ε < 100) |

Theoretical and Computational Chemistry Studies of 2 4 Hydroxyphenyl 1 Phenylpropan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. Methods like DFT, particularly with hybrid functionals such as B3LYP, are frequently employed to study the electronic and structural characteristics of organic molecules like 2-(4-hydroxyphenyl)-1-phenylpropan-1-one. nih.govmdpi.com

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.org For this compound, this would be achieved using a specified level of theory, such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p). tandfonline.com This calculation yields the equilibrium bond lengths, bond angles, and dihedral angles of the molecule in its ground state. tandfonline.com The optimized structure is crucial, as all other molecular properties are calculated from this stable geometry. The theoretical results are often validated by comparing them with experimental data from X-ray crystallography, where a low root-mean-square deviation (RMSD) between the two structures indicates a good match.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com Visualizing the electron density distribution of these orbitals helps identify the reactive sites within the this compound molecule.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). wikipedia.org This gap is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in Conversely, a small energy gap indicates that a molecule is more reactive. wikipedia.org The energies of these frontier orbitals are also fundamental for calculating other reactivity descriptors.

| Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy level that contains electrons. | Associated with the molecule's ability to donate electrons (nucleophilicity). Its energy level correlates with the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy level that does not contain electrons. | Associated with the molecule's ability to accept electrons (electrophilicity). Its energy level correlates with the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated within the framework of conceptual DFT. rasayanjournal.co.inpsicode.org These descriptors quantify the chemical behavior of the molecule as a whole. Ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) are used to derive these parameters. rasayanjournal.co.in

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. hakon-art.com

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. hakon-art.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the extent of chemical reactivity. rasayanjournal.co.in

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge from its environment, indicating its capacity to act as an electrophile. hakon-art.comarxiv.org

These quantum chemical descriptors provide a quantitative basis for understanding the reactivity of this compound.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | High χ indicates a better electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | High η indicates high stability and low reactivity. |

| Chemical Softness (S) | S = 1 / η | High S indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High ω indicates a good electrophile. |

Vibrational Frequency Prediction and Comprehensive Spectral Interpretation

Computational methods are extensively used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov For this compound, these calculations can predict the frequencies of characteristic bond vibrations, such as the C=O stretching of the ketone group, the O-H stretching of the phenol (B47542) group, and the various C-H and C-C stretching and bending modes of the aromatic rings. mdpi.comajchem-a.com

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. mdpi.com

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

In the solid state, the properties of a compound are determined not just by its molecular structure but also by how the molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify these intermolecular interactions. nih.govnih.gov

The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows the distance from the surface to the nearest atom inside (di) and outside (de). Close intermolecular contacts, such as hydrogen bonds, are highlighted as red spots on the dnorm surface. nih.gov This analysis can be broken down into 2D fingerprint plots, which summarize all the intermolecular interactions in the crystal. These plots provide quantitative percentages for different types of contacts (e.g., H···H, C···H/H···C, O···H/H···O), revealing which interactions are most significant in the crystal packing. nih.gov

To further understand the packing, energy framework calculations can be performed. This method uses the DFT-calculated wave function of a single molecule to compute the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. mdpi.comresearchgate.net The results are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the strength of the interaction energy. This provides a clear and quantitative picture of the supramolecular architecture and energetic stability of the crystal. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the propanone chain in this compound, can exist in multiple spatial arrangements known as conformations. nih.gov Conformational analysis is the study of the energies and stabilities of these different conformers.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. longdom.orgwikipedia.org For conformational analysis, a relaxed PES scan is often performed. This involves systematically rotating one or more dihedral angles in the molecule while optimizing the rest of the geometry at each step. The resulting plot of potential energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). youtube.com This analysis is crucial for understanding the molecule's flexibility and identifying the most likely shapes it will adopt under given conditions.

Applications in Chemical Synthesis and Materials Science for 2 4 Hydroxyphenyl 1 Phenylpropan 1 One

Role as a Key Synthetic Intermediate for More Complex Molecules

There is no available literature detailing the specific use of 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one as a key synthetic intermediate for the production of more complex molecules. While deoxybenzoins, the parent class of this compound, can be precursors to structures like isoflavones and other substituted aromatics, specific pathways originating from this compound are not documented.

Contributions to Polymer Chemistry and Advanced Material Science

No specific contributions of this compound to polymer chemistry or advanced material science have been reported. Related compounds, such as deoxybenzoin (B349326), have been mentioned as potential flame retardants in the polymer industry, but this application has not been explicitly attributed to or tested for the 4-hydroxy substituted derivative. nih.govacs.org Similarly, other isomers like 2-Hydroxy-2-methyl-1-phenylpropan-1-one are used as photoinitiators in UV-curable polymer coatings, but this function is distinct and not transferable without specific evidence.

Applications in Catalysis Research

As a Substrate in Catalytic Transformations

There is no documented research where this compound is used as a primary substrate in catalytic transformations to yield specific products.

Development of Novel Analytical Probes or Reagents

The development of analytical probes or reagents from this compound is not described in the available literature. While structurally related benzophenone (B1666685) derivatives containing a hydroxyl group are used as building blocks for chemical probes, this specific molecule has not been identified for such purposes. sigmaaldrich.com

Applications in Corrosion Inhibition

There are no experimental or theoretical studies evaluating the efficacy of this compound as a corrosion inhibitor. Although various organic compounds with similar structural features—such as aromatic rings, ketone functionalities, and hydroxyl groups—are frequently investigated for their corrosion-inhibiting properties on metals like steel and copper in acidic media, this particular compound has not been a subject of such research. nih.govnih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape on 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one

Direct and extensive studies focusing exclusively on this compound are not prominent in the current body of scientific literature. Its existence is noted in chemical databases with CAS Number 111865-61-3. guidechem.combldpharm.com However, the research landscape can be understood by examining its parent structure, deoxybenzoin (B349326) (also known as α-phenylacetophenone), and related phenolic ketones.

The deoxybenzoin motif is a cornerstone in various fields. In medicinal chemistry, deoxybenzoin derivatives have been synthesized and investigated for a range of biological activities, including as potential immunosuppressive agents and as inhibitors of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis. nih.govnih.gov Furthermore, some derivatives have been explored for their anti-inflammatory and antimicrobial properties. mdpi.com

In the realm of materials science, the deoxybenzoin structure is recognized for its role in creating halogen-free, fire-resistant polymers. mdpi.comresearchgate.net Polymers such as polyarylates incorporating the 4,4'-bishydroxydeoxybenzoin monomer exhibit high char yields and low heat release capacities, making them attractive for applications requiring enhanced fire safety. researchgate.netresearchgate.net

Phenolic compounds, in general, are a major focus of research due to their antioxidant properties and their utility as versatile building blocks in organic synthesis and the development of functional materials. mdpi.comnih.gov The presence of the hydroxyl group on the phenyl ring of this compound suggests it could share in these functionalities, providing a foundation for future research endeavors.

Emerging Trends and Unexplored Research Avenues

The future of research into compounds like this compound will likely be shaped by broader trends in organic chemistry and materials science.

Photocatalysis and Photoredox Catalysis: An emerging trend is the use of α-aryl ketones in photocatalysis. Recent studies have demonstrated the photocatalytic carbon-carbon coupling of benzyl alcohol to form deoxybenzoin, highlighting a green chemistry approach to synthesizing this core structure. nih.govacs.org An unexplored avenue for this compound would be to investigate its photochemical reactivity. The interplay between the ketone and phenol (B47542) moieties could lead to unique photochemical transformations, such as intramolecular cyclization reactions or its use as a photoinitiator.

Medicinal Chemistry and Chemical Biology: While deoxybenzoins have been explored for therapeutic potential, the specific substitution pattern of this compound offers unique possibilities. The phenolic hydroxyl group provides a handle for creating extensive libraries of derivatives through etherification or esterification, which could be screened for various biological activities. Its inherent chirality is another significant, unexplored aspect. The synthesis of enantiomerically pure (R)- and (S)-forms could reveal stereospecific interactions with biological targets, a crucial factor in modern drug design.

Asymmetric Catalysis: The development of catalytic, enantioselective methods to synthesize chiral α,α-diarylketones is a current challenge in organic synthesis, partly due to the risk of racemization of the product. nih.gov Research into the stereoselective synthesis of this compound would be a valuable contribution, providing access to optically pure material for further studies.

Potential for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of the deoxybenzoin skeleton is a well-established area, but modern methodologies offer more efficient, safer, and versatile routes that could be applied to this compound.

Novel Synthetic Methodologies: Conventional methods like the Friedel-Crafts reaction often require harsh conditions. nih.gov Emerging strategies that avoid these drawbacks include:

Gold-Catalyzed Reactions: Gold catalysts have been used for the intermolecular 1,2-difunctionalization of alkynes with aryl iodides to furnish α-aryl ketones, representing a highly efficient and regioselective method. acs.orgacs.org

Base-Mediated Approaches: A metal-free, one-pot strategy involving the dual acylation of γ-aryl β-keto esters offers a simplified pathway that avoids harsh reagents and metal catalysts. nih.gov

Deoxygenative Transformations: Recent methods allow for the direct conversion of phenols into ketones, providing a novel route from abundant starting materials. nih.gov Another approach involves the selective deoxygenation of α-hydroxyl carbonyl compounds (benzoins) to deoxybenzoins. mdpi.com

| Methodology | Key Features | Potential Advantages for Target Compound | Reference |

|---|---|---|---|

| Gold-Catalyzed Alkyne Difunctionalization | High efficiency and regioselectivity; avoids strong oxidants. | Mild conditions may better tolerate the free hydroxyl group. | acs.orgacs.org |

| Base-Mediated Dual Acylation | Metal-free, one-pot synthesis with broad substrate scope. | Avoids potentially incompatible metal catalysts. | nih.gov |

| Photocatalytic C-C Coupling | Uses visible light; green and cost-effective alternative. | Environmentally benign synthesis from simpler precursors. | nih.govacs.org |

| Deoxygenation of Phenols | Direct conversion of abundant phenols to ketones. | Provides a direct synthetic route from p-cresol derivatives. | nih.gov |

Potential Chemical Transformations: The structure of this compound is rich in reactive sites, allowing for a wide array of chemical transformations to generate novel derivatives.

Reactions at the Ketone: The carbonyl group can undergo reduction to form a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, or conversion to an oxime, which has been shown to be a valuable functional group in bioactive deoxybenzoin derivatives. nih.gov

Modification of the Phenolic Hydroxyl: The hydroxyl group is a versatile handle for etherification, esterification, or use in coupling reactions to build more complex molecular architectures.

Functionalization of the α-Carbon: The α-position can be further functionalized through reactions such as α-hydroxylation or α-halogenation, providing precursors for a host of other compounds, including important heterocyclic structures. mdpi.comorganic-chemistry.org

Prospects for Advanced Material Development and Diverse Chemical Applications

The unique combination of a deoxybenzoin core and a phenolic hydroxyl group makes this compound a highly promising monomer for advanced material development.

Fire-Retardant Polymers: The deoxybenzoin motif is a proven component for creating polymers with inherent fire resistance. researchgate.net The phenolic group in this compound makes it an ideal A-B type monomer for step-growth polymerization. It could be incorporated into a variety of polymer backbones, including:

Polyarylates and Polyesters: By reacting with diacyl chlorides or dicarboxylic acids. Deoxybenzoin-based polyarylates are known for their excellent thermal stability and low flammability. researchgate.netresearchgate.net

Polyurethanes: After conversion of the phenol to a diol or the synthesis of a diisocyanate derivative, it could be used to form polyurethanes with reduced flammability. researchgate.net

Epoxy Resins: The phenolic group can react with epichlorohydrin to form a glycidyl ether, a common precursor for high-performance epoxy resins.

The introduction of the asymmetric α-phenylpropyl group into the polymer backbone, compared to the symmetric structure of 4,4'-bishydroxydeoxybenzoin, could disrupt chain packing. This may lead to materials with improved solubility and processability, a known challenge for rigid aromatic polymers. acs.org

| Polymer Type | Monomer Functionality Required | Anticipated Properties | Reference (Analogous Systems) |

|---|---|---|---|

| Polyarylates/Polyesters | Phenolic -OH and a second reactive group (e.g., another phenol or a carboxylic acid on the other ring) | High thermal stability, low heat release, fire resistance. | researchgate.netresearchgate.net |

| Polyurethanes | Diol or diisocyanate functionality. | Halogen-free flame retardancy, high char yield. | researchgate.net |

| Epoxy Resins | Glycidyl ether derivative. | High performance, thermal stability. | General Polymer Chemistry |

Diverse Chemical Applications: Beyond polymers, this compound could serve as a valuable intermediate in the synthesis of fine chemicals. Its structure could be a precursor for:

Heterocyclic Compounds: o-Hydroxyaryl ketones are well-known starting materials for a variety of oxygen-containing heterocycles like chromones and flavanones. researchgate.net

Complex Molecular Scaffolds: The compound could be a building block for synthesizing more complex natural product analogues or active pharmaceutical ingredients.

Agrochemicals: The combination of a phenol and a ketone is found in various biologically active compounds used in agriculture.

Q & A

Q. What are the common synthetic routes for 2-(4-Hydroxyphenyl)-1-phenylpropan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and benzaldehyde derivatives. Key steps include:

- Base catalysis : Use NaOH or KOH in ethanol/water under reflux (50–80°C) for 4–6 hours. Monitor reaction progress via TLC .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents improve yields for hydroxylated products .

- Work-up : Acidify with dilute HCl to precipitate the product, followed by recrystallization from ethanol .

Q. How should researchers purify and characterize this compound to ensure high purity?

- Purification : Recrystallize from ethanol or methanol to remove unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves isomers or byproducts .

- Characterization :

- Spectroscopy : NMR (¹H/¹³C) confirms aromatic proton environments and carbonyl resonance (~190 ppm). IR identifies the ketone (C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) groups .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks for molecular weight validation .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antioxidant assays : DPPH radical scavenging (IC₅₀ determination) and FRAP (ferric reducing power) .

- Antimicrobial screening : Broth microdilution (MIC/MBC against Gram-positive/negative bacteria and fungi) .

- Cytotoxicity : MTT assay on cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation .

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT solves initial phases via intrinsic phasing, while SHELXL refines H-atom positions and thermal parameters .

- Validation : Check for R-factor convergence (<5%), ADP consistency, and hydrogen-bonding geometry with PLATON .

Q. How do substituent modifications influence bioactivity and intermolecular interactions?

- Derivatization : Synthesize oxime (e.g., O-(2,4-dinitrophenyl) oxime) or chalcone derivatives to study SAR. Use thionyl chloride or hydroxylamine for functionalization .

- Hydrogen bonding : Analyze packing motifs (e.g., R₂²(8) dimer formation via O–H···O interactions) using Mercury software. Compare with graph-set theory to predict stability .

Q. What mechanistic insights can DFT calculations provide for its reactivity?

- Reaction pathways : Optimize transition states (e.g., enolate formation in Claisen-Schmidt) at B3LYP/6-31G(d) level. Calculate activation energies to explain regioselectivity .

- Electronic properties : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites for derivatization .

Q. How can chronic toxicity and environmental impact be assessed?

- Ecotoxicology : Perform OECD 201/202 tests (algae/daphnia acute toxicity) to determine EC₅₀ values .

- Metabolic profiling : Use HepG2 cells or zebrafish models with LC-MS to identify phase I/II metabolites .

- QSAR modeling : Correlate logP values (e.g., ACD/Labs) with bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.